Mezolidon
Overview
Description
Mezolidon: is a compound known for its anti-ulcer activity. It enhances the defense ability of the gastric mucosa, particularly by increasing and maintaining gastric mucosal blood flow and protecting the gastric mucosal potential difference . The chemical formula of this compound is C₁₂H₁₅NO₃S and it has a molecular weight of 253.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Mezolidon would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would be optimized for cost-effectiveness and efficiency, involving steps such as solvent extraction, crystallization, and purification through chromatography.
Chemical Reactions Analysis
Types of Reactions
Mezolidon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mezolidon is primarily used in the study of gastric mucosal protection due to its anti-ulcer properties . It has been shown to enhance the defense ability of the gastric mucosa, making it a valuable compound in gastrointestinal research. Additionally, this compound can be used in pharmacological studies to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
Mezolidon exerts its anti-ulcer activity by enhancing the defense ability of the gastric mucosa. This is achieved by increasing and maintaining gastric mucosal blood flow and protecting the gastric mucosal potential difference . The exact molecular targets and pathways involved are not fully elucidated, but it is believed to involve modulation of blood flow and protection of the mucosal barrier.
Comparison with Similar Compounds
Similar Compounds
Ranitidine: Another anti-ulcer agent that works by reducing stomach acid production.
Omeprazole: A proton pump inhibitor that decreases the amount of acid produced in the stomach.
Famotidine: An H2 blocker that reduces stomach acid production.
Uniqueness of Mezolidon
This compound is unique in its mechanism of action, as it enhances the defense ability of the gastric mucosa rather than simply reducing acid production. This makes it particularly valuable in situations where mucosal protection is crucial.
Properties
CAS No. |
82697-73-2 |
---|---|
Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H15NO3S/c1-7-11(14)13-12(17-7)8-4-5-9(15-2)10(6-8)16-3/h4-7,12H,1-3H3,(H,13,14) |
InChI Key |
AUPNGGXXLZJAHC-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC(S1)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1C(=O)NC(S1)C2=CC(=C(C=C2)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KM 1146; KM-1146; KM1146; Mezolidon |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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